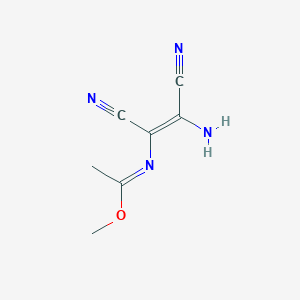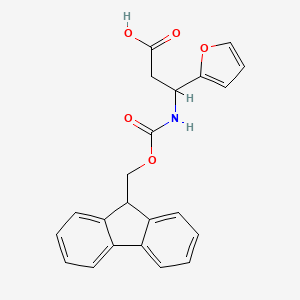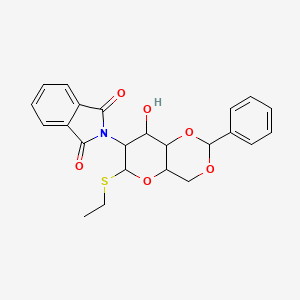
Peonidin 3-O-beta-glucopyranoside chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peonidin 3-O-beta-glucopyranoside chloride is an anthocyanin, a type of water-soluble pigment found in various fruits and vegetables. It is known for its vibrant red to purple color, which changes depending on the pH of the environment. This compound is commonly found in red grapes, red onions, and purple corn . It has gained attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties .
Vorbereitungsmethoden
Peonidin 3-O-beta-glucopyranoside chloride can be synthesized through several methods. One common approach involves extracting anthocyanins from natural sources such as purple corn or red grapes, followed by purification and chemical modification to obtain the chloride form . Industrial production often involves large-scale extraction and purification processes, utilizing solvents and chromatography techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Peonidin 3-O-beta-glucopyranoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield leucoanthocyanidins . Substitution reactions often involve the replacement of the chloride ion with other functional groups, resulting in different derivatives .
Wissenschaftliche Forschungsanwendungen
Peonidin 3-O-beta-glucopyranoside chloride has a wide range of scientific research applications. In chemistry, it is used as a natural dye and pH indicator due to its color-changing properties . In biology and medicine, it has been studied for its potential to ameliorate nonalcoholic fatty liver disease by regulating mitochondrial and lysosomal functions . Additionally, it has shown promise as an insulin secretagogue, enhancing glucose uptake in cells and potentially benefiting individuals with type 2 diabetes . In the food industry, it is used as a natural colorant and antioxidant .
Wirkmechanismus
The mechanism of action of peonidin 3-O-beta-glucopyranoside chloride involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . In terms of its anti-diabetic effects, this compound enhances glucose uptake by activating insulin signaling pathways and increasing the expression of glucose transporters .
Vergleich Mit ähnlichen Verbindungen
Peonidin 3-O-beta-glucopyranoside chloride is similar to other anthocyanins such as cyanidin, delphinidin, and petunidin. it is unique due to its specific glycosylation pattern and chloride ion presence . This structural difference contributes to its distinct color properties and potential health benefits. Similar compounds include:
- Cyanidin 3-O-glucoside
- Delphinidin 3-O-glucoside
- Petunidin 3-O-glucoside
This compound stands out for its specific applications in medicine and industry, particularly in the treatment of metabolic disorders and as a natural colorant .
Eigenschaften
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)


![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)

![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)


![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
